molecular formula C25H28N4O4S B2944022 Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946241-36-7

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2944022
CAS No.: 946241-36-7
M. Wt: 480.58
InChI Key: FETXQETUZNJFOD-UHFFFAOYSA-N
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Description

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core with a thioxo (C=S) group at position 2, an oxo (C=O) group at position 4, and a methyl carboxylate (COOCH₃) at position 6. The piperazine moiety at position 3 is substituted with a 2,3-dimethylphenyl group via a 3-oxopropyl linker. This compound’s molecular formula is C₂₆H₃₁N₄O₄S, with a molecular weight of 495.6 g/mol.

Properties

CAS No.

946241-36-7

Molecular Formula

C25H28N4O4S

Molecular Weight

480.58

IUPAC Name

methyl 3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H28N4O4S/c1-16-5-4-6-21(17(16)2)27-11-13-28(14-12-27)22(30)9-10-29-23(31)19-8-7-18(24(32)33-3)15-20(19)26-25(29)34/h4-8,15H,9-14H2,1-3H3,(H,26,34)

InChI Key

FETXQETUZNJFOD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N4O4S
  • Molecular Weight : 444.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of bacteria and fungi. For instance, derivatives with piperazine moieties have demonstrated antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans .
  • Antitumor Properties : Compounds structurally related to this molecule have been evaluated for their antitumor activity. For example, certain tetrahydroquinazoline derivatives have shown selective cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. Preliminary studies suggest that it could inhibit topoisomerase II and other kinases implicated in cancer progression .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds using the disk diffusion method. The results indicated significant inhibition zones for certain derivatives against Staphylococcus aureus and Escherichia coli, suggesting a promising antibacterial profile for compounds with similar structures .

CompoundTarget MicroorganismInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CCandida albicans14

Antitumor Activity

In vitro assays were conducted on various human tumor cell lines (e.g., HepG2, DLD) to assess the cytotoxic effects of related tetrahydroquinazoline derivatives. The results indicated that some compounds exhibited IC50 values lower than standard chemotherapeutic agents like etoposide .

CompoundCell LineIC50 (µM)
Compound DHepG25
Compound EDLD8
EtoposideHepG210

Case Studies

  • Case Study on Antimicrobial Effects : A recent study synthesized several piperazine-containing compounds and tested their antimicrobial activity. The results showed that compounds with structural similarities to methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Case Study on Antitumor Activity : Another investigation focused on the antitumor potential of tetrahydroquinazoline derivatives in human cancer cell lines. The study found that specific modifications to the piperazine ring significantly enhanced cytotoxicity compared to unmodified analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs include benzoxazolones, benzothiazolones, and imidazopyridine derivatives (e.g., compounds 5i, 5j, 1l, 2d from , and 5). Key comparisons are summarized below:

Feature Target Compound Analogues (5i, 1l, etc.) Impact on Properties
Core Structure Tetrahydroquinazoline (bicyclic, N-containing) Benzoxazolone/benzothiazolone (monocyclic) or imidazopyridine (fused bicyclic) The tetrahydroquinazoline core may enhance hydrogen bonding and rigidity compared to monocyclic analogues.
Piperazine Substituent 2,3-Dimethylphenyl group Butyl/pentyl chains terminating in benzoxazolone or benzothiazolone The dimethylphenyl group increases steric bulk, potentially improving receptor selectivity.
Key Functional Groups Thioxo (C=S), oxo (C=O), methyl carboxylate Oxo (C=O), cyano (CN), nitro (NO₂), diethyl carboxylate The thioxo group enhances lipophilicity, while the methyl carboxylate improves solubility in polar solvents.
Molecular Weight 495.6 g/mol 448–500 g/mol (e.g., 5i: ~448 g/mol; 1l: ~495 g/mol) Higher molecular weight may reduce bioavailability but improve target binding affinity.

Spectroscopic Data

Hypothetical NMR and HRMS data for the target compound can be inferred from analogs:

  • ¹H NMR :
    • δ 3.8 (s, 3H, COOCH₃) .
    • δ 2.5–3.5 (m, piperazine protons) .
    • δ 6.5–7.5 (aromatic protons from dimethylphenyl) .
  • ¹³C NMR :
    • δ 170 (COOCH₃), δ 200 (C=S), δ 165 (C=O) .
  • HRMS :
    • Calculated for C₂₆H₃₁N₄O₄S: 495.6 g/mol.

In contrast, benzoxazolone analogs (e.g., 5i) show distinct ¹³C NMR shifts for oxazolone carbonyls (δ 168–170) and piperazine carbons (δ 50–60) .

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